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molecular formula C11H11NO3 B8449562 6-Acetyl-3,4-dihydro-7-hydroxy-2H-quinolin-2-one

6-Acetyl-3,4-dihydro-7-hydroxy-2H-quinolin-2-one

Cat. No. B8449562
M. Wt: 205.21 g/mol
InChI Key: QQVCZGOAZFEAEG-UHFFFAOYSA-N
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Patent
US05750542

Procedure details

Acetyl chloride (2.0 mL, 28.1 mmoL) was added to a mixture of 3,4-dihydro-7-methoxy-2H-quinolin-2-one (1.99 g, 11.2 mmol) in 1,2-dichloroethane (30 mL). The mixture obtained was cooled to 0° C. and AlCl3 (6.0 g, 44.98 mmol) was added in portions. The mixture was heated to reflux for 2 hours. The reaction was cautiously poured over ice-H2O, stirred for a minimum of 1 hour (to overnight), and extracted with CH2Cl2. The organic layer was washed with brine, dried (MgSO4), filtered, and concentrated to give the title compound (1.89 g, 82%) as an off-white solid.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].C[O:6][C:7]1[CH:16]=[C:15]2[C:10]([CH2:11][CH2:12][C:13](=[O:17])[NH:14]2)=[CH:9][CH:8]=1.[Al+3].[Cl-].[Cl-].[Cl-]>ClCCCl>[C:1]([C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][C:7]=1[OH:6])[NH:14][C:13](=[O:17])[CH2:12][CH2:11]2)(=[O:3])[CH3:2] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
1.99 g
Type
reactant
Smiles
COC1=CC=C2CCC(NC2=C1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for a minimum of 1 hour (to overnight)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture obtained
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)C=1C=C2CCC(NC2=CC1O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.89 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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